1-(3-Chloro-2-methylphenyl)-2-thiourea
Overview
Description
The compound “1-(3-Chloro-2-methylphenyl)-2-thiourea” is a thiourea derivative. Thioureas are a class of organic compounds structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions and are commonly used in medicinal chemistry and drug discovery .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, thiourea compounds are generally synthesized through the reaction of primary or secondary amines with an isothiocyanate .Scientific Research Applications
DNA-Binding Studies and Biological Activities
Thiourea derivatives, including 1-(3-Chloro-2-methylphenyl)-2-thiourea, have been explored for their DNA-binding capabilities and biological activities. A study by Tahir et al. (2015) synthesized new nitrosubstituted acyl thioureas and investigated their anticancer potencies through DNA interaction studies using cyclic voltammetry and UV–vis spectroscopy. The compounds exhibited antioxidant, cytotoxic, antibacterial, and antifungal activities, showcasing their potential in medical and pharmaceutical research (Tahir et al., 2015).
Molecular Structure and Vibrational Properties
The molecular structure and vibrational properties of thiourea derivatives are of significant interest in the field of chemistry. Mary et al. (2016) synthesized and structurally characterized 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl) phenyl]thiourea, analyzing its molecular stability, charge transfer, and potential as a new analgesic drug through various computational and experimental methods. This research provides insights into the structural and electronic properties of thiourea derivatives, contributing to the design of new compounds with desired biological and physical properties (Mary et al., 2016).
Green Synthesis and Environmental Applications
The development of environmentally friendly synthesis methods for thiourea derivatives highlights the importance of sustainable chemistry. Kumavat et al. (2013) reported a green synthesis approach for 1,3-disubstituted thiourea derivatives using solar energy, showcasing an energy-saving and environmentally benign method. This research is pivotal in promoting green chemistry practices, minimizing the environmental impact of chemical synthesis (Kumavat et al., 2013).
Enzyme Inhibition and Mercury Sensing
Thiourea derivatives are also explored for their enzyme inhibition capabilities and sensing applications. Rahman et al. (2021) investigated unsymmetrical thiourea derivatives for their anti-cholinesterase activity and as sensing probes for mercury, demonstrating their utility in biochemical and environmental monitoring applications. This research underscores the versatility of thiourea derivatives in addressing challenges across biochemistry and environmental science (Rahman et al., 2021).
Mechanism of Action
Target of Action
The primary target of the compound 1-(3-Chloro-2-methylphenyl)-2-thiourea is the enzyme urease . Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .
Mode of Action
The compound this compound interacts with its target, urease, by inhibiting its activity . This interaction results in the prevention of the conversion of urea to ammonia and carbon dioxide, which are the products of the urease-catalyzed reaction .
Biochemical Pathways
The inhibition of urease by this compound affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can lead to a decrease in the production of ammonia, potentially affecting various downstream processes such as the regulation of acid-base balance in the body .
Pharmacokinetics
The physicochemical properties of the compound, such as its solubility and stability, can influence its bioavailability .
Result of Action
The molecular and cellular effects of the action of this compound primarily involve the inhibition of urease activity. This can lead to a decrease in the production of ammonia, potentially affecting various cellular processes such as protein synthesis and energy metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its interaction with urease . Additionally, the presence of other substances, such as inhibitors or activators of urease, can also affect the action of the compound .
Properties
IUPAC Name |
(3-chloro-2-methylphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c1-5-6(9)3-2-4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBGQCBZPGOVQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213868 | |
Record name | Urea, 1-(3-chloro-o-tolyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63980-70-1 | |
Record name | N-(3-Chloro-2-methylphenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63980-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 1-(3-chloro-o-tolyl)-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1-(3-chloro-o-tolyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63980-70-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the structure-activity relationship (SAR) findings from the study and how modifications to the 1-(3-chloro-2-methylphenyl)-2-thiourea structure impact its potency as a urease inhibitor?
A2: The study synthesized a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, essentially modifying the core this compound structure with different aromatic and aliphatic side chains. The researchers discovered that these modifications significantly influenced the inhibitory activity against jack bean urease (JBU). Notably, compound 4i, containing a specific side chain modification, displayed the most potent inhibition with an IC50 value of 0.0019 ± 0.0011 µM, surpassing the standard thiourea (IC50 = 4.7455 ± 0.0545 µM) []. This finding highlights the crucial role of specific structural modifications in enhancing the inhibitory potency against urease.
Q2: The abstract mentions computational studies. Could you elaborate on how computational chemistry and modeling were employed in this research and their significance?
A3: The researchers utilized density functional theory (DFT) calculations to understand the electronic properties of the synthesized compounds []. DFT helped in determining the HOMO-LUMO energy gap, a parameter often correlated with biological activity. They found a good correlation between the calculated HOMO-LUMO gap and the experimentally determined inhibitory activities, suggesting that compounds with a smaller energy gap tend to be more potent inhibitors []. Additionally, the study employed molecular docking and molecular dynamics simulations, providing insights into the binding modes and interactions of these inhibitors with the urease enzyme []. These computational approaches are invaluable in drug discovery as they provide a molecular-level understanding of drug-target interactions, guiding the design of more potent and selective inhibitors.
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